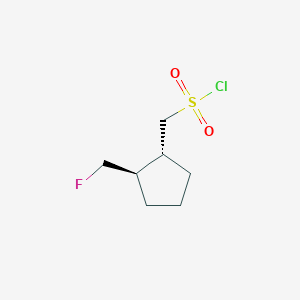

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Rel-(R,R)-FMe-cPMS and is a highly reactive and selective reagent that is used in synthetic chemistry.

Scientific Research Applications

Enzyme Inhibition Studies

Methanesulfonyl fluoride, a compound related to methanesulfonyl chloride, has been studied for its effects on enzymes like acetylcholinesterase. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, providing insights into the enzyme's normal catalytic activity and the potential for therapeutic intervention in related disorders (Kitz & Wilson, 1963).

Electrochemical Applications

In a study exploring the electrochemical properties of vanadium pentoxide films, methanesulfonyl chloride was used as part of an electrolyte for potential cathode applications. This demonstrates the compound's utility in advanced material science and energy storage technologies (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Chemical Reactivity

Research has shown that methanesulfonyl chloride is valuable in organic synthesis. For instance, it has been used in regioselective ring cleavage of epoxides, indicating its potential in creating specific organic compounds (Cha & Park, 2010). Additionally, it has been used in the selective chlorination of pentitols, further highlighting its versatility in organic chemistry (Benazza, Beaupère, Uzan, & Demailly, 1991).

Solvolysis Studies

Methanesulfonyl chloride has been extensively studied in solvolysis, helping to understand reaction mechanisms and solvent effects in organic chemistry. These studies contribute to the broader understanding of chemical reactivity and molecular interactions (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

properties

IUPAC Name |

[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXRLIZSCIBGCD-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)CS(=O)(=O)Cl)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)CS(=O)(=O)Cl)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)

![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)

![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)

![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)

![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)

![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)